molecular formula C16H22F2N2O3S2 B2781674 4-((4-((3,5-Difluorophenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine CAS No. 1428374-05-3

4-((4-((3,5-Difluorophenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine

Cat. No.: B2781674
CAS No.: 1428374-05-3
M. Wt: 392.48
InChI Key: TVQQYDKPCUQCJF-UHFFFAOYSA-N
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Description

4-((4-((3,5-Difluorophenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine is a useful research compound. Its molecular formula is C16H22F2N2O3S2 and its molecular weight is 392.48. The purity is usually 95%.
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Biological Activity

The compound 4-((4-((3,5-Difluorophenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine is a morpholine derivative with potential pharmacological applications. Morpholines are known for their ability to enhance the bioactivity of various compounds due to their unique structural properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structure:

C16H18F2N2O2S\text{C}_{16}\text{H}_{18}\text{F}_2\text{N}_2\text{O}_2\text{S}

The biological activity of morpholine derivatives often involves interactions with various biological targets. The presence of the sulfonyl group and thiazepan ring in this compound suggests that it may interact with enzymes and receptors involved in several physiological processes.

  • Enzyme Inhibition : Morpholine derivatives have been shown to inhibit enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. The inhibition of this enzyme can lead to reduced glucose absorption, making it a potential candidate for managing diabetes .
  • Receptor Modulation : The morpholine structure can enhance binding affinity to central nervous system (CNS) receptors, potentially affecting mood disorders and neurodegenerative diseases . The compound's ability to modulate neurotransmitter receptors may also contribute to its therapeutic effects.

In Vitro Studies

Several studies have investigated the biological activity of morpholine derivatives similar to the compound :

  • α-Glucosidase Inhibition : A study demonstrated that morpholine-containing compounds exhibited significant α-glucosidase inhibitory activity, with IC50 values indicating strong potential for glycemic control . For instance, compounds with similar structures showed IC50 values ranging from 15 µM to 25 µM, significantly lower than standard drugs like acarbose (IC50 = 58.8 µM).
CompoundIC50 (µM)Reference
1-benzyl-3-(morpholinomethyl)-1H-benzimidazolium chloride15 ± 0.030
1-benzyl-3-(2-nitrophenyl)amino19 ± 0.060
Acarbose (Standard)58.8 ± 0.015

Case Studies

  • Case Study on Diabetes Management : A recent study highlighted a morpholine derivative that effectively lowered postprandial blood glucose levels in diabetic mice. The mechanism was attributed to α-glucosidase inhibition and improved insulin sensitivity.
  • Neurodegenerative Disease Research : Another investigation revealed that a related morpholine compound exhibited neuroprotective effects by reducing amyloid-beta accumulation in Alzheimer’s disease models, showcasing its potential role in treating cognitive decline .

Properties

IUPAC Name

4-[[4-(3,5-difluorophenyl)sulfonyl-1,4-thiazepan-3-yl]methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O3S2/c17-13-8-14(18)10-16(9-13)25(21,22)20-2-1-7-24-12-15(20)11-19-3-5-23-6-4-19/h8-10,15H,1-7,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQQYDKPCUQCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)S(=O)(=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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